molecular formula C17H24N6O3 B14039199 Methyltetrazine-amino-PEG2-amine

Methyltetrazine-amino-PEG2-amine

Cat. No.: B14039199
M. Wt: 360.4 g/mol
InChI Key: WLHKQCVGPIDMFZ-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls. This compound is widely used in bioorthogonal chemistry due to its ability to form stable covalent bonds without interfering with biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through a reaction with an amine derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of methyltetrazine-amino-PEG2-amine involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG2-amine undergoes various types of chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable covalent bonds.

    Substitution Reactions: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, activated esters, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions are stable covalent adducts that can be used in various applications, including bioconjugation and drug delivery.

Scientific Research Applications

Methyltetrazine-amino-PEG2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.

    Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

Methyltetrazine-amino-PEG2-amine exerts its effects through bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. The methyltetrazine group reacts with strained alkenes or alkynes to form stable covalent bonds, allowing for the selective labeling and modification of biomolecules without interfering with their biological functions . This mechanism is highly efficient and specific, making it ideal for applications in live-cell imaging and drug delivery .

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-amine hydrochloride: A similar compound that also contains a methyltetrazine group and is used in bioorthogonal chemistry.

    Methyltetrazine-PEG2-DBCO: Another bioconjugation reagent featuring methyltetrazine and DBCO groups, used for click chemistry applications.

Uniqueness

Methyltetrazine-amino-PEG2-amine is unique due to its heterobifunctional nature, allowing it to participate in a wide range of chemical reactions. Its PEG2 linker enhances solubility and reduces steric hindrance, making it highly versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H24N6O3

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C17H24N6O3/c1-13-20-22-17(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-25-10-11-26-9-7-18/h2-5H,6-12,18H2,1H3,(H,19,24)

InChI Key

WLHKQCVGPIDMFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN

Origin of Product

United States

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